N'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is a complex organic compound that features a benzyl group, a furan ring, a piperazine ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide typically involves multiple steps:
Formation of the Furan-2-carbonyl-piperazine Intermediate: This step involves the reaction of furan-2-carboxylic acid with piperazine under appropriate conditions to form the furan-2-carbonyl-piperazine intermediate.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Oxalamide Formation: Finally, the benzylated intermediate is reacted with oxalyl chloride to form the oxalamide moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the furan ring can participate in electron transfer reactions. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-furan-2-carboxamidine: Similar structure but with a carboxamidine group instead of an oxalamide.
N’-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide: Contains a furan ring and a benzylidene group but differs in the presence of a carbohydrazide moiety.
Uniqueness
N-Benzyl-N’-{2-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethyl}-oxalamide is unique due to its combination of a furan ring, piperazine ring, and oxalamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C20H24N4O4 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N//'-benzyl-N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C20H24N4O4/c25-18(19(26)22-15-16-5-2-1-3-6-16)21-8-9-23-10-12-24(13-11-23)20(27)17-7-4-14-28-17/h1-7,14H,8-13,15H2,(H,21,25)(H,22,26) |
InChI Key |
SFBIFPLJVCPJAS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=CC=C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.